CDK6/Cyclin D3 Inhibitory Potency Compared to CDK1/Cyclin A2 Across the Same Assay Platform
In a recombinant human kinase panel using the ADP-Glo assay format (1.2.2 kinase solution protocol), compound 2034445-99-1 inhibited CDK6/cyclin D3 with an IC₅₀ of 5.62 nM, whereas inhibition of CDK1/cyclin A2 under identical conditions gave an IC₅₀ of 110 nM, yielding a CDK1/CDK6 selectivity ratio of approximately 20-fold. [1] This intra-compound selectivity metric provides a quantitative basis for selecting this compound over non-selective CDK inhibitors that exhibit flatter isoform profiles.
| Evidence Dimension | Intra-compound CDK isoform selectivity (CDK6/D3 vs. CDK1/A2) |
|---|---|
| Target Compound Data | IC₅₀ = 5.62 nM (CDK6/cyclin D3); IC₅₀ = 110 nM (CDK1/cyclin A2) |
| Comparator Or Baseline | Same compound tested against CDK1/cyclin A2 as intra-compound comparator |
| Quantified Difference | CDK1/CDK6 IC₅₀ ratio ≈ 19.6-fold |
| Conditions | ADP-Glo assay; recombinant human CDK6/cyclin D3 and CDK1/cyclin A2; kinase solution prepared from 100 ng/µL stock |
Why This Matters
CDK4/6-selective inhibitors are clinically validated in breast cancer, and a 20-fold window over CDK1 suggests reduced bone marrow toxicity associated with CDK1 inhibition, making this compound a useful tool for profiling CDK6-dependent biology.
- [1] BindingDB Entry BDBM50464603 / CHEMBL4291541. Affinity Data for CDK6/Cyclin D3 (IC₅₀ = 5.62 nM) and CDK1/Cyclin A2 (IC₅₀ = 110 nM). Data extracted from US Patent 11,091,476, Example 11. Deposited 2022-01-30. View Source
